Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone
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Overview
Description
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound with a complex structure that includes a piperidine ring, a sulfanone group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone typically involves the reaction of piperidine derivatives with sulfanone compounds under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) and hydrochloric acid to promote the formation of the carbenium ion via Pummerer fragmentation . This reaction forms three new bonds: C-N, C-C, and C-Cl .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions utilizing a range of structurally diverse aliphatic and aromatic amines and dimethyl/ethyl acetylenedicarboxylates in the presence of catalysts . The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to the inhibition of their function. This can result in various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl have similar structures and biological activities.
Sulfanone Compounds: Other sulfanone derivatives with different substituents can have varying chemical and biological properties.
Uniqueness
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H18N2OS |
---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane |
InChI |
InChI=1S/C8H18N2OS/c1-12(2,11)10-7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
GIWVCPGQYJAZIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1CCNCC1)(=O)C |
Origin of Product |
United States |
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